molecular formula C15H11NO3 B13665709 2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione

2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B13665709
M. Wt: 253.25 g/mol
InChI Key: AUCKQPAIMHDITE-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both pyridine and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2-methoxypyridine with indene derivatives under specific conditions. One common method involves the use of a base to facilitate the reaction between 4-nitro-1H-pyrazole and 2-methoxy-4-fluoropyridine . The reaction conditions often include elevated temperatures and the presence of a suitable solvent to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of pyridine and indene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(2-methoxypyridin-4-yl)indene-1,3-dione

InChI

InChI=1S/C15H11NO3/c1-19-12-8-9(6-7-16-12)13-14(17)10-4-2-3-5-11(10)15(13)18/h2-8,13H,1H3

InChI Key

AUCKQPAIMHDITE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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